L-Alloisoleucine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-2-amino-3-methylpentanoate is a chiral compound that belongs to the class of amino acid esters. It is a derivative of leucine, an essential amino acid, and is characterized by its specific stereochemistry, which is crucial for its biological activity. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry, due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alloisoleucine methyl ester typically involves the enantioselective synthesis of its precursor amino acid, followed by esterification. One common method is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions . The reaction conditions often involve the use of lithium dialkylcuprates and specific protecting groups to ensure high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for continuous production under controlled conditions, minimizing waste and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3R)-2-amino-3-methylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based therapies.
Mechanism of Action
The mechanism of action of L-Alloisoleucine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or substrate for certain enzymes, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar structural features.
(2S,3S)-β-methyltryptophan: A compound with a different stereochemistry but similar functional groups.
Uniqueness
Methyl (2S,3R)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
methyl (2S,3R)-2-amino-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.